molecular formula C16H21NO4S B2947941 (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1448140-38-2

(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2947941
CAS RN: 1448140-38-2
M. Wt: 323.41
InChI Key: LHYHEZYYERBJGF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its biological activities.

Future Directions

There are several future directions for the study of (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One such direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its biological activities and develop it as a drug candidate for the treatment of various diseases. Additionally, future studies could investigate the potential of this compound as a tool for studying certain biological processes.

Synthesis Methods

The synthesis of (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been achieved through various methods. One such method involves the reaction of cyclohexylsulfonyl chloride with 2-furyl magnesium bromide to form 2-(furan-2-yl)ethyl cyclohexylsulfonate. This intermediate is then reacted with N-tert-butanesulfinyl azetidine to form (E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one.

Scientific Research Applications

(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been studied for its antitumor, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

(E)-1-(3-cyclohexylsulfonylazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-16(9-8-13-5-4-10-21-13)17-11-15(12-17)22(19,20)14-6-2-1-3-7-14/h4-5,8-10,14-15H,1-3,6-7,11-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHEZYYERBJGF-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

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